For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Phenyl-3-buten-2-one: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-phenyl-3-buten-2-one, also known as benzylideneacetone. This α,β-unsaturated ketone is a valuable compound in organic synthesis and possesses noteworthy biological activities.
Chemical Structure and Identification
4-Phenyl-3-buten-2-one is an organic compound featuring a phenyl group conjugated with a butenone moiety.[1] While both cis and trans isomers are possible at the carbon-carbon double bond, the trans isomer is the one predominantly synthesized and observed.[2][3]
DOT Script for Chemical Structure:
Caption: Chemical structure of (E)-4-phenyl-3-buten-2-one.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of 4-phenyl-3-buten-2-one.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (E)-4-phenylbut-3-en-2-one | [4][5] |
| Synonyms | Benzylideneacetone, Benzalacetone, Methyl styryl ketone | [4][5] |
| CAS Number | 1896-62-4 (trans-isomer), 122-57-6 (isomer undefined) | [4][6] |
| Molecular Formula | C₁₀H₁₀O | [2][4] |
| Molecular Weight | 146.19 g/mol | [2][4] |
| Appearance | Pale yellow solid | [2] |
| Odor | Coumarin-like | [7][8] |
| Melting Point | 39 to 42 °C | [2][6] |
| Boiling Point | 260 to 262 °C | [2][6] |
| Density | 1.008 g/cm³ | [2] |
| Vapor Pressure | 0.009 mmHg | [4] |
| Solubility in Water | 1.3 g/L | [2] |
| Solubility in Organic Solvents | Freely soluble in ethanol, benzene, chloroform, and ether | [7][8] |
| LogP | 2.07 | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Description | Reference |
| ¹H NMR (in CDCl₃) | Signals are typically observed for the methyl protons, the vinyl protons, and the aromatic protons. | [9][10] |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons are present. | [11] |
| Infrared (IR) Spectroscopy | Key absorptions include a strong C=O stretching band for the ketone and C=C stretching for the alkene and aromatic ring. | [5] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. | [5] |
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
The most common laboratory preparation of 4-phenyl-3-buten-2-one is through a base-catalyzed aldol (B89426) condensation between benzaldehyde (B42025) and acetone (B3395972), known as the Claisen-Schmidt condensation.[2][8]
Reaction: CH₃C(O)CH₃ + C₆H₅CHO → C₆H₅CH=CHC(O)CH₃ + H₂O[2]
DOT Script for Claisen-Schmidt Condensation Workflow:
Caption: Experimental workflow for the synthesis of 4-phenyl-3-buten-2-one.
Detailed Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, combine benzaldehyde and a slight excess of acetone.
-
Catalyst Addition: While stirring and cooling the mixture in an ice bath, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH). The temperature should be maintained below 30°C to minimize side reactions, such as the formation of dibenzylideneacetone.[12]
-
Reaction: After the addition of the base, continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product can then be extracted with an organic solvent like diethyl ether. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield the pure 4-phenyl-3-buten-2-one.[8]
Note: To favor the formation of the desired monoadduct, an excess of acetone is typically used.[2] The use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to a more quantitative formation of the enolate and potentially higher yields of the desired product.[2]
Synthesis from Styrene (B11656) and Acetic Anhydride (B1165640)
An alternative synthesis route involves the reaction of styrene with acetic anhydride in the presence of a zeolite catalyst at elevated temperatures.[1][13]
Reaction: C₆H₅CH=CH₂ + (CH₃CO)₂O → C₆H₅CH=CHC(O)CH₃ + CH₃COOH
Methodology:
-
Reaction Mixture: In a reaction vessel, combine styrene, acetic anhydride, and a mesoporous aluminosilicate (B74896) catalyst.[13]
-
Heating: Heat the mixture with continuous stirring at a temperature between 120-130°C for several hours.[1][13]
-
Isolation: After the reaction, the catalyst is removed by filtration. The desired product, 4-phenyl-3-buten-2-one, is then isolated from the reaction mixture by vacuum distillation.[13]
Chemical Reactivity and Applications
4-Phenyl-3-buten-2-one exhibits reactivity at its three main functional groups: the carbonyl group, the carbon-carbon double bond, and the α-methyl group.
-
Reactions at the Double Bond: The conjugated double bond can undergo addition reactions, such as with bromine.[2] It also participates in Diels-Alder reactions with electron-rich alkenes.[2]
-
Reactions at the Carbonyl Group: The ketone functionality can form hydrazones and other carbonyl derivatives.[2]
-
Reactions at the Methyl Group: The α-protons of the methyl group are acidic and can be removed by a base, allowing for further condensation with another molecule of benzaldehyde to form dibenzylideneacetone.[2]
-
Hydrogenation: The double bond can be selectively hydrogenated to produce 4-phenyl-2-butanone (benzylacetone).[2]
-
Synthesis of Warfarin: 4-Phenyl-3-buten-2-one is a key intermediate in the synthesis of the anticoagulant drug Warfarin, where it reacts with 4-hydroxycoumarin.[2]
-
Organometallic Chemistry: It can act as a ligand, for example, reacting with Fe₂(CO)₉ to form (benzylideneacetone)Fe(CO)₃, a reagent used to transfer the Fe(CO)₃ moiety.[2]
DOT Script for Reactivity Pathways:
Caption: Major chemical transformations of 4-phenyl-3-buten-2-one.
Safety and Handling
4-Phenyl-3-buten-2-one is classified as an irritant and may cause skin irritation and allergic skin reactions.[5][14] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[15]
Conclusion
4-Phenyl-3-buten-2-one is a versatile chemical compound with a rich chemistry. Its straightforward synthesis and the reactivity of its functional groups make it a valuable building block in organic synthesis, with applications ranging from the fragrance industry to the synthesis of pharmaceuticals like Warfarin. A thorough understanding of its properties and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. Buy 4-Phenyl-3-buten-2-one [smolecule.com]
- 2. Benzylideneacetone - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Benzylideneacetone | C10H10O | CID 637759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-4-Phenyl-3-buten-2-one | 1896-62-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Benzylideneacetone [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR spectrum [chemicalbook.com]
- 11. NP-MRD: Showing NP-Card for trans-4-phenylbut-3-en-2-one (NP0137425) [np-mrd.org]
- 12. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 13. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.fr [fishersci.fr]
